Propyl Linker Length Confers Superior Metabolic Stability vs. Pentyloxy Linker in Picornavirus Inhibitor Series
In a head-to-head comparison within a biaryloxy-isoxazole series, the propyl-linked analog 3-[3-[2,6-dimethyl-4-(4-fluorophenyl)phenoxy]propyl]-3-methylisoxazole (6s) exhibited a >7-fold improvement in metabolic half-life (t₁/₂ > 200 min) relative to the pentyloxy-linked lead compound 2 (t₁/₂ = 27 min) in monkey liver microsomal assays [1]. Although the target compound {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine was not directly tested in this study, the data establish a class-level principle that the C3 propyl linker imparts substantially greater metabolic stability than longer or oxygen-containing tethers, supporting its selection for medicinal chemistry campaigns where hepatic clearance is a concern [1].
| Evidence Dimension | In vitro metabolic stability (t₁/₂) in monkey liver microsomes |
|---|---|
| Target Compound Data | Not directly measured; class representative 6s (propyl-linked fluorophenyl isoxazole): t₁/₂ > 200 min |
| Comparator Or Baseline | Compound 2 (pentyloxy-linked analog): t₁/₂ = 27 min |
| Quantified Difference | >7-fold improvement in metabolic half-life for the propyl-linked analog |
| Conditions | Monkey liver microsomal assay; compound concentration not specified in abstract |
Why This Matters
For procurement decisions in antiviral or CNS drug discovery programs, the propyl linker architecture is quantitatively validated to reduce first-pass metabolic liability, a key differentiator from pentyloxy-linked isoxazole building blocks.
- [1] Guiles, J. W., Diana, G. D., & Pevear, D. C. (1995). [(Biaryloxy)alkyl]isoxazoles: picornavirus inhibitors. Journal of Medicinal Chemistry, 38(14), 2780–2783. DOI: 10.1021/jm00014a030 View Source
